![molecular formula C5H12OS B14418606 2-[(Methylsulfanyl)methoxy]propane CAS No. 82055-18-3](/img/structure/B14418606.png)
2-[(Methylsulfanyl)methoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a pungent sulfur odor and is soluble in many organic solvents such as ethanol and acetone . This compound is widely used in organic synthesis, particularly as a sulfurizing agent and in the preparation of various intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]propane typically involves the reaction of methylthiomethanol with 2-chloropropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial distillation equipment to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methoxy]propane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-[(Methylsulfanyl)methoxy]propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methoxy]propane involves its ability to donate sulfur atoms to other molecules. This sulfur donation can modify the chemical properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Used in the synthesis of cardiotonic drugs.
2-Methyl-2-[(methylsulfanyl)methoxy]propane: Similar structure but different reactivity and applications.
Uniqueness
2-[(Methylsulfanyl)methoxy]propane is unique due to its dual functional groups (methoxy and methylthio), which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable compound in organic synthesis .
Properties
CAS No. |
82055-18-3 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxy)propane |
InChI |
InChI=1S/C5H12OS/c1-5(2)6-4-7-3/h5H,4H2,1-3H3 |
InChI Key |
BQWHBNNMESOCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


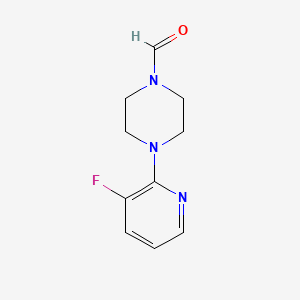
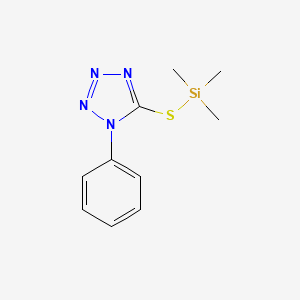
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
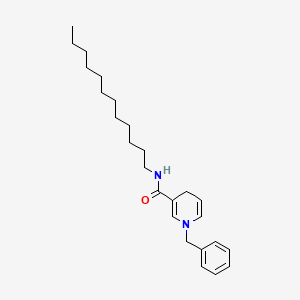
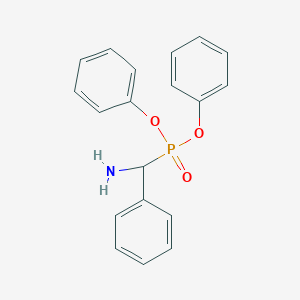

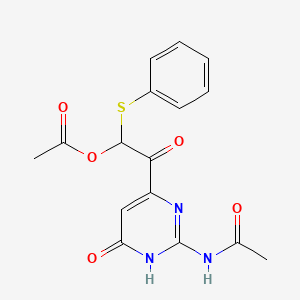

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


